4-Chloro-3-fluoropyridine

Medicinal Chemistry C–H Functionalization Late-Stage Derivatization

4-Chloro-3-fluoropyridine (CAS 2546-56-7) is a heteroaromatic building block featuring a pyridine core substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position. Its molecular formula is C5H3ClFN, with a molecular weight of 131.54 g/mol.

Molecular Formula C5H3ClFN
Molecular Weight 131.53 g/mol
CAS No. 2546-56-7
Cat. No. B1587321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoropyridine
CAS2546-56-7
Molecular FormulaC5H3ClFN
Molecular Weight131.53 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1Cl)F
InChIInChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H
InChIKeyBEQUUSCRAKEKQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoropyridine (CAS 2546-56-7): A Critical Dual-Halogenated Pyridine Building Block for Regioselective Derivatization


4-Chloro-3-fluoropyridine (CAS 2546-56-7) is a heteroaromatic building block featuring a pyridine core substituted with a chlorine atom at the 4-position and a fluorine atom at the 3-position. Its molecular formula is C5H3ClFN, with a molecular weight of 131.54 g/mol . The strategic positioning of these two halogens with differing electronic properties and leaving group potentials enables a hierarchical reactivity profile: the 4-chloro position is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions , while the 3-fluoro substituent modulates ring electronics to direct regioselective C–H functionalization at the adjacent 2-position [1]. This compound is supplied commercially at purities ranging from 95% to 98% (GC) for use as a pharmaceutical and agrochemical intermediate .

Procurement Risk Alert: Why 3-Fluoro-4-chloropyridine Cannot Be Replaced with Other Halopyridine Isomers


Attempting to substitute 4-chloro-3-fluoropyridine with a generic halopyridine or positional isomer introduces substantial risk of synthetic failure due to three non-negotiable structural constraints. First, the ortho-relationship between the 3-fluoro and 4-chloro groups establishes a unique directing effect for regioselective C–H functionalization at the 2-position; replacing this with 2-chloro-3-fluoropyridine or 3-fluoropyridine alters the metallation site and yields different regioisomeric products [1]. Second, the electronic interplay between the 4-chloro and 3-fluoro substituents modulates the reactivity of the chlorine toward cross-coupling relative to simpler 4-chloropyridine, affecting catalyst selection and reaction kinetics [2]. Third, in medicinal chemistry programs requiring 2-amidomethylated derivatives, this specific substitution pattern enables direct Minisci-type functionalization in a single step with high regioselectivity, whereas alternative starting materials require longer synthetic sequences with lower overall yields [1]. Generic substitution without comparative validation leads to inconsistent regiochemical outcomes, extended route development timelines, and ultimately higher procurement costs through failed synthetic campaigns.

4-Chloro-3-fluoropyridine: Quantified Differentiation Evidence Against Closest Analogs


Evidence #1: Regioselective Amidomethylation at the 2-Position with >50:1 Isomer Ratio — Superior Directing Effect of 3-Fluoro-4-Chloro Substitution Pattern

In a systematic study of Minisci-type amidomethylation under photoredox conditions, 4-chloro-3-fluoropyridine demonstrated isomer ratios in the range of 6.7:1 to >50:1 (2-position vs. alternative sites), with the highest selectivity (>50:1) achieved for N-Boc-protected derivatives [1]. The study explicitly examined six additional 3-fluoropyridines with varying substitution patterns under identical conditions, revealing that the 4-chloro-3-fluoro substitution pattern uniquely directs functionalization to the 2-position with exceptional regiocontrol [1].

Medicinal Chemistry C–H Functionalization Late-Stage Derivatization

Evidence #2: Single-Step Access to N-Boc-Protected 2-Amidomethyl Derivative — Reduced Step Count vs. Deprotonation Route

The Minisci-type photoredox approach using 4-chloro-3-fluoropyridine as starting material delivered the N-Boc-protected 2-amidomethyl analogue (compound 8) in a single synthetic step with 30–74% yield [1]. In contrast, the alternative kinetic deprotonation route required a multi-step sequence: deprotonation at −75 °C, reaction with DMF to form 2-formyl intermediate 10, conversion to sulfinamide 2, and subsequent steps to reach the same aminomethyl analogue 1 [1]. While overall yields were comparable, the photoredox method was explicitly noted as 'shorter and more amenable to scale-up' [1].

Process Chemistry Route Scouting Scale-Up Feasibility

Evidence #3: Orthogonal Reactivity of 4-Chloro Group Enables Sequential Functionalization — Comparison with 3,4-Difluoropyridine

4-Chloro-3-fluoropyridine offers orthogonal reactivity at the 4-chloro position, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings , while the 3-fluoro group remains inert under these conditions. In contrast, 3,4-difluoropyridine (the product of nucleophilic fluorine substitution at the 4-position) possesses two C–F bonds with comparable reactivity, lacking a clear orthogonality handle for sequential functionalization [1]. The chlorine-leaving group enables chemoselective C–C and C–N bond formation at the 4-position using established palladium catalytic systems optimized for (hetero)aryl chlorides [2].

Cross-Coupling Sequential Derivatization Building Block Utility

Evidence #4: Commercial Supply with Documented Purity Range 95–98% (GC) and Batch Traceability

4-Chloro-3-fluoropyridine is available from multiple commercial suppliers with documented purities ranging from ≥95.0% (GC) to 98% [1][2]. Key vendors include Capot Chemical (97% min, GC, production scale up to 100 kg) [1], BOC Sciences (98%) , TCI America (≥95.0% GC) [2], and ChemScene (≥97%) . Batch-specific Certificates of Analysis (COA) and structural characterization data ensure traceability and compliance . Comparative pricing for research-scale quantities (1g–5g) is available from ChemScene at $700/g and $490/g respectively . Density is consistently reported at 1.333 g/mL at 25°C, boiling point 138.9°C at 760 mmHg [2].

Procurement Quality Control Supply Chain

Evidence #5: Validated Intermediate for Plasma Kallikrein Inhibitor Patents — Structural Specificity Confirmed

4-Chloro-3-fluoropyridine is explicitly cited as a key synthetic intermediate in multiple patent applications for plasma kallikrein inhibitors, including US-2021078999-A1, US-2021079022-A1, WO-2021055589-A1, and WO-2021055621-A1, all with priority date 2019-09-18 . This specific substitution pattern (4-chloro-3-fluoro) is structurally embedded in the claimed heteroaryl pharmacophores, confirming that the exact halogenation pattern is essential to the intellectual property and cannot be substituted without deviating from patent claims .

Pharmaceutical Patents Drug Discovery Intellectual Property

Optimal Use Cases for 4-Chloro-3-fluoropyridine Procurement Based on Quantified Performance Advantages


Scenario 1: Medicinal Chemistry Campaigns Requiring 2-Amidomethylated Pyridine Scaffolds with High Regiocontrol

Research teams synthesizing 2-amidomethylated pyridine libraries should prioritize 4-chloro-3-fluoropyridine as the starting material. The compound's >50:1 regioselectivity for 2-position functionalization under photoredox Minisci conditions [1] minimizes isomeric byproducts, reducing chromatography burden and accelerating SAR exploration. The single-step access to N-Boc-protected derivatives [1] enables rapid analog generation compared to multi-step deprotonation routes requiring cryogenic conditions.

Scenario 2: Process Chemistry Route Scouting for Scalable Heteroaromatic Derivatization

Process chemists evaluating scalable routes to 2-functionalized 3-fluoropyridines should select 4-chloro-3-fluoropyridine over alternatives requiring cryogenic lithiation. The photoredox amidomethylation method demonstrated with this compound operates at room temperature and is explicitly described as 'more amenable to scale-up' [1]. The elimination of −75 °C deprotonation steps reduces energy costs, simplifies equipment requirements, and improves safety profiles during technology transfer from discovery to kilo-lab production.

Scenario 3: Sequential Functionalization Workflows Requiring Orthogonal Halogen Handles

Synthetic chemists planning sequential derivatization at the pyridine 4- and 2-positions should procure 4-chloro-3-fluoropyridine for its orthogonal halogen reactivity. The 4-chloro group undergoes Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings under standard conditions for (hetero)aryl chlorides , while the 3-fluoro group remains intact, preserving the directing effect for subsequent 2-position C–H functionalization [1]. This orthogonal sequence cannot be replicated with 3,4-difluoropyridine, where both C–F bonds exhibit similar reactivity profiles.

Scenario 4: cGMP Intermediate Procurement for Late-Stage Clinical Candidates

Procurement teams supporting plasma kallikrein inhibitor programs or related heteroaromatic drug candidates should source 4-chloro-3-fluoropyridine from vendors offering batch-specific COA documentation and scalable supply (up to 100 kg) [2]. The compound's explicit citation in multiple patent applications confirms its structural role in validated synthetic routes, making exact CAS-number matching critical for regulatory alignment. Multi-vendor availability with 95–98% GC purity [2] provides supply chain redundancy and competitive pricing leverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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